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Compound of Interest

Compound Name:
Methyl 4-[(4-

formylphenoxy)methyl]benzoate

CAS No.: 124663-30-5

Cat. No.: B054445 Get Quote

Abstract
This guide provides a detailed framework for the analytical characterization of Methyl 4-[(4-
formylphenoxy)methyl]benzoate, a bifunctional organic compound with significant potential

as a building block in materials science and medicinal chemistry. We present a multi-technique

approach, grounded in established scientific principles, to ensure unambiguous structural

elucidation, purity assessment, and physicochemical profiling. This document is intended for

researchers, quality control analysts, and drug development professionals who require robust

and reliable methods for characterizing this and structurally similar molecules.

Introduction and Analytical Strategy
Methyl 4-[(4-formylphenoxy)methyl]benzoate (MFPMB) is a molecule incorporating an

aldehyde, an ether linkage, and a methyl ester within a diaryl structure. This unique

combination of functional groups necessitates a comprehensive analytical strategy to confirm

its identity, quantify its purity, and understand its properties. A typical analytical workflow

integrates spectroscopic and chromatographic techniques to provide orthogonal data, ensuring

a high degree of confidence in the final assessment.

The overall strategy involves:
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Structural Verification: Using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS),

and Infrared (IR) spectroscopy to confirm the molecular structure and connectivity.

Purity Determination: Employing High-Performance Liquid Chromatography (HPLC) as the

primary technique for quantifying the compound and identifying any related impurities.

Physicochemical Characterization: Assessing thermal properties like melting point and

stability through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis

(TGA).

Molecular Structure and Properties

Property Value Source

Molecular Formula C₁₆H₁₄O₄ [1]

Molecular Weight 270.28 g/mol [1]

Monoisotopic Mass 270.0892 Da [1]

Appearance Solid (predicted)

CAS Number
351335-29-0 (for 2-formyl

isomer)

Analytical Workflow Visualization
The following diagram illustrates the logical flow for the comprehensive characterization of a

newly synthesized or sourced batch of MFPMB.
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Caption: Overall analytical workflow for MFPMB characterization.

Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous determination of molecular structure.

Both ¹H and ¹³C NMR experiments are essential.

Expertise & Causality:

¹H NMR provides information on the number of different proton environments, their electronic

surroundings (chemical shift), neighboring protons (spin-spin coupling), and relative

abundance (integration). For MFPMB, we expect distinct signals for the aldehyde proton, the

aromatic protons on both rings, the benzylic methylene bridge, and the methyl ester protons.

¹³C NMR reveals the number of unique carbon environments. Proton-decoupled spectra

simplify the analysis to single lines for each carbon type, providing a "carbon skeleton"

fingerprint.
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Predicted NMR Spectral Data for MFPMB

Assignment
¹H Chemical

Shift (δ, ppm)
Multiplicity Integration

¹³C Chemical

Shift (δ, ppm)

Aldehyde (-CHO) ~9.9 - 10.0 Singlet 1H ~191-192

Aromatic (H,

adjacent to CHO)
~7.9 Doublet 2H ~130

Aromatic (H,

adjacent to

CH₂O)

~7.5 Doublet 2H ~135

Aromatic (H,

adjacent to

COOCH₃)

~8.0 Doublet 2H ~130

Aromatic (H,

adjacent to CH₂)
~7.4 Doublet 2H ~128

Methylene

Bridge (-CH₂-)
~5.2 Singlet 2H ~69-70

Methyl Ester (-

OCH₃)
~3.9 Singlet 3H ~52

Quaternary

Carbons
- - -

~166, ~161,

~138, ~130

Note: These are predicted values based on standard chemical shift ranges for similar functional

groups. Actual values may vary based on solvent and experimental conditions.[2][3][4][5]

Protocol 1: NMR Sample Preparation and Acquisition

Sample Preparation: Accurately weigh 5-10 mg of the MFPMB sample and dissolve it in ~0.7

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0

ppm).
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Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

¹H Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure an adequate

number of scans to achieve a good signal-to-noise ratio.

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance

of ¹³C, a longer acquisition time (more scans) will be necessary compared to the ¹H

spectrum.[6]

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Calibrate the spectrum to the TMS signal. Integrate the

¹H signals and pick peaks for both spectra.

Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural clues through its

fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for

this molecule.

Expertise & Causality: The expected monoisotopic mass of MFPMB (C₁₆H₁₄O₄) is 270.0892

Da. In positive-ion mode ESI-MS, we would expect to observe the protonated molecule [M+H]⁺

at m/z 271.0965 and potentially adducts like the sodium adduct [M+Na]⁺ at m/z 293.0784.[1]

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting

fragments. The ether linkage is a likely point of cleavage.

Key Fragments

[C₁₆H₁₄O₄+H]⁺
m/z = 271.09

[C₈H₇O]⁺
m/z = 121.05

(Formylbenzyl cation)
Cleavage of C-O ether bond

[C₉H₉O₂]⁺
m/z = 149.06

(Methoxycarbonylbenzyl cation)

Cleavage of O-C ether bond
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Caption: Predicted ESI-MS fragmentation pathway for MFPMB.

Protocol 2: LC-MS Analysis

Sample Preparation: Prepare a dilute solution of MFPMB (~10-50 µg/mL) in a suitable

solvent like acetonitrile or methanol.

Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or

Orbitrap for high-resolution data).

Chromatography: Inject the sample onto a C18 column. Use a simple gradient of water and

acetonitrile (both with 0.1% formic acid) to elute the compound.

MS Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to

MFPMB. Determine the accurate mass of the parent ion and compare it to the theoretical

value. Analyze the MS/MS fragmentation spectrum to confirm the structure.[7][8][9][10]

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to identify the presence of key functional groups.

Expertise & Causality: Each functional group in MFPMB has a characteristic vibrational

frequency. The spectrum will be dominated by strong absorptions from the two different

carbonyl groups (aldehyde and ester) and the C-O bonds of the ether and ester.[11]

Characteristic IR Absorptions for MFPMB
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Functional Group Vibrational Mode
Expected

Wavenumber (cm⁻¹)
Intensity

Aldehyde C-H Stretch
~2820 and ~2720

(often a doublet)
Medium

Aromatic C-H Stretch >3000 Medium

Ester C=O Stretch ~1720-1730 Strong

Aldehyde C=O Stretch ~1690-1705 Strong

Aromatic C=C Stretch ~1600, ~1500 Medium-Strong

Ether/Ester C-O Stretch
~1280 (asym) and

~1100 (sym)
Strong

Note: The conjugation of the carbonyl groups with the aromatic rings lowers their stretching

frequency compared to their aliphatic counterparts.[12][13][14][15]

Protocol 3: FTIR Analysis (ATR)

Sample Preparation: Place a small amount of the solid MFPMB powder directly onto the

crystal of an Attenuated Total Reflectance (ATR) accessory.

Background Scan: With the ATR crystal clean, run a background spectrum to account for

atmospheric CO₂ and H₂O.

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal,

then acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final

spectrum.

Data Analysis: Identify the characteristic absorption bands and compare them to the

expected values to confirm the presence of the required functional groups.

Purity Assessment by HPLC
HPLC with UV detection is the industry-standard method for determining the purity of non-

volatile organic compounds.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.spectroscopyonline.com/view/co-bond-part-vii-aromatic-esters-organic-carbonates-and-more-rule-three
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aldehydes-and-ketones-3/
https://www.youtube.com/watch?v=kMTGQ7UZu3Q
https://www.masterorganicchemistry.com/2016/11/23/quick_analysis_of_ir_spectra/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expertise & Causality: Reversed-phase HPLC, using a nonpolar stationary phase (like C18)

and a polar mobile phase, is ideal for separating MFPMB from potential impurities (e.g., starting

materials, by-products). The aromatic rings and carbonyl groups in MFPMB make it a strong

chromophore, allowing for sensitive detection using a UV or Photodiode Array (PDA) detector.

A PDA detector is superior as it provides spectral information, which can help in peak tracking

and impurity identification.[16][17][18]

Protocol 4: Reversed-Phase HPLC Method

Instrumentation: An HPLC system with a gradient pump, autosampler, column oven, and

PDA detector.

Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

Gradient Elution:

Start at 40% B, hold for 2 minutes.

Ramp to 95% B over 10 minutes.

Hold at 95% B for 3 minutes.

Return to 40% B and equilibrate for 5 minutes.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection: PDA detector, monitor at 254 nm.

Sample Preparation: Prepare a stock solution of MFPMB in acetonitrile (~1 mg/mL). Dilute to

a working concentration of ~0.1 mg/mL.
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Analysis: Inject 10 µL of the sample. Purity is calculated by area percent, assuming all

components have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method serves as a starting point and should be optimized and validated for specific

applications.[19]

Conclusion
The analytical characterization of Methyl 4-[(4-formylphenoxy)methyl]benzoate requires an

integrated approach. The combination of NMR and high-resolution mass spectrometry provides

definitive structural confirmation. FTIR serves as a rapid check for key functional groups.

Finally, a validated HPLC method is crucial for accurately determining purity and ensuring the

material is suitable for its intended application. The protocols and data presented in this note

provide a robust foundation for researchers to confidently characterize this important chemical

entity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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